Cemsidomide (CFT7455): A Technical Whitepaper on a Novel IKZF1/3 Degrader
Cemsidomide (CFT7455): A Technical Whitepaper on a Novel IKZF1/3 Degrader
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cemsidomide (CFT7455) is a novel, orally bioavailable, and highly potent small molecule degrader of Ikaros (IKZF1) and Aiolos (IKZF3).[1] These transcription factors are critical for the survival of malignant B-cells, making them key therapeutic targets in hematologic malignancies such as multiple myeloma (MM) and non-Hodgkin's lymphoma (NHL).[2][3] Cemsidomide acts as a molecular glue, binding with high affinity to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of IKZF1 and IKZF3.[4] This targeted protein degradation leads to direct anti-tumor activity and immunomodulatory effects. Preclinical and clinical studies have demonstrated Cemsidomide's potential as a best-in-class IKZF1/3 degrader, showing potent and durable responses in heavily pre-treated patient populations, including those resistant to existing immunomodulatory drugs (IMiDs). This technical guide provides a comprehensive overview of Cemsidomide, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.
Mechanism of Action
Cemsidomide is a monofunctional degradation activating compound (MonoDAC™) that leverages the ubiquitin-proteasome system to selectively eliminate IKZF1 and IKZF3. The key steps in its mechanism of action are:
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High-Affinity Binding to Cereblon: Cemsidomide binds with high affinity to the CRBN, a component of the Cullin-4 RING E3 ubiquitin ligase (CRL4-CRBN) complex.
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Neo-Substrate Recruitment: This binding alters the surface of CRBN, creating a novel interface for the recruitment of the neo-substrates IKZF1 and IKZF3.
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Ubiquitination and Proteasomal Degradation: The CRL4-CRBN complex then polyubiquitinates IKZF1 and IKZF3, marking them for degradation by the 26S proteasome.
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Downstream Effects: The degradation of IKZF1 and IKZF3 leads to two primary anti-cancer effects:
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Direct Tumor Cell Killing: Depletion of these essential transcription factors in malignant B-cells induces cell cycle arrest and apoptosis.
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Immunomodulation: Degradation of IKZF1/3 in immune cells, particularly T-cells, leads to their activation, proliferation, and enhanced anti-tumor immune responses. This includes increased production of cytokines like IL-2, IFNγ, and TNFα, and enhanced antibody-dependent cellular cytotoxicity (ADCC) and T-cell dependent cellular cytotoxicity (TDCC).
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The following diagram illustrates the signaling pathway of Cemsidomide's mechanism of action.
Caption: Cemsidomide Mechanism of Action.
Preclinical Data
Biochemical and Cellular Activity
Cemsidomide demonstrates significantly higher potency compared to approved IMiDs like pomalidomide.
| Parameter | Cemsidomide (CFT7455) | Pomalidomide | Reference |
| CRBN Binding Affinity (Kd) | 0.9 nM | ~1600-fold weaker | |
| Cellular CRBN Binding (IC50) | 0.4 nM | - | |
| IKZF1 Degradation | >75% degradation within 1.5 hr (at 0.3 nM) | - | |
| Cell Viability (GI50, NCI-H929 cells) | 0.05 nM | - | |
| Cell Viability (IC50, NCI-H929 cells) | 0.071 nM | - | |
| Cell Viability (IC50, IMiD-resistant NCI-H929 cells) | 2.3 nM | - |
In Vivo Efficacy in Xenograft Models
Cemsidomide has shown potent anti-tumor activity in various preclinical xenograft models of multiple myeloma and non-Hodgkin's lymphoma.
| Model | Treatment | Outcome | Reference |
| H929 MM Xenograft | 0.1 mg/kg/day | Partial or complete tumor regression | |
| RPMI-8226 MM Xenograft (IMiD-insensitive) | 0.1 mg/kg/day | Deep and durable IKZF3 degradation; tumor regression | |
| RPMI-8226 MM Xenograft (Pomalidomide-unresponsive) | Switch from pomalidomide to Cemsidomide (0.1 mg/kg/day) | Tumor regression in 100% of animals | |
| KiJK ALCL Xenograft | 100 µg/kg/day | Durable tumor regression | |
| DL-40 ALCL Xenograft | ≥ 10 µg/kg | Tumor regression | |
| TMD8 DLBCL Xenograft (Pomalidomide-insensitive) | 100 µg/kg | Tumor regression | |
| Raji and OCI-Ly10 CNS Xenografts | 100 µg/kg/day | Significant increase in survival probability compared to pomalidomide |
Clinical Data
Cemsidomide is being evaluated in the Phase 1/2 CFT7455-1101 clinical trial (NCT04756726) for patients with relapsed/refractory multiple myeloma and non-Hodgkin's lymphoma.
Multiple Myeloma (in combination with Dexamethasone)
| Parameter | All Dose Levels | 75 µg QD | 100 µg QD | Reference |
| Overall Response Rate (ORR) | 22% - 34% | 40% | 50% | |
| Clinical Benefit Rate (CBR) | 38% - 40% | - | - | |
| Median Duration of Response | 9.3 months | Not Reached | Not Reached |
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Patient Population: Heavily pre-treated with a median of 6 prior lines of therapy. A significant portion of patients (66-75%) had received prior CAR-T or bispecific antibody therapies.
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Key Responses: A minimal residual disease (MRD)-negative complete response (CR) was observed in a patient at the 100 µg dose level who had progressed on two prior T-cell engager therapies.
Non-Hodgkin's Lymphoma (Monotherapy)
| Parameter | All Subtypes | Peripheral T-Cell Lymphoma (PTCL) | Reference |
| Overall Response Rate (ORR) | 25% | 29% - 44% | |
| Complete Metabolic Response (CMR) Rate | - | 19% - 25% |
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Patient Population: Patients with relapsed/refractory NHL, including B-cell and T-cell lymphomas, who had received a median of 3 prior lines of therapy.
Safety and Tolerability
Cemsidomide has been generally well-tolerated. The most common Grade ≥3 treatment-emergent adverse events (TEAEs) are on-target hematologic toxicities.
| Adverse Event (Grade ≥3) | Multiple Myeloma (with Dexamethasone) | Non-Hodgkin's Lymphoma (Monotherapy) | Reference |
| Neutropenia | 34% | 50% | |
| Anemia | 28% | 10% | |
| Thrombocytopenia | 13% | - | |
| Lymphopenia | 16% | - | |
| Infections | 19% | - | |
| Febrile Neutropenia | 4% (Grade 3), 1% (Grade 4) | 10% |
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Dose-limiting toxicities have been infrequent, with one reported instance of Grade 4 neutropenia.
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Discontinuations due to treatment-related adverse events have been low.
Experimental Protocols
Cereblon Binding Assays
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Principle: This competitive assay measures the displacement of a fluorescently labeled ligand from CRBN by the test compound.
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Protocol Outline:
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Purified recombinant CRBN-DDB1 protein is incubated with a fluorescently labeled thalidomide analog.
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Serial dilutions of Cemsidomide are added.
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The change in fluorescence polarization is measured. A decrease in polarization indicates displacement of the fluorescent ligand by Cemsidomide.
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Binding affinity (Kd) is calculated from the dose-response curve.
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Principle: A proximity-based assay that measures protein-protein interactions in live cells using bioluminescence resonance energy transfer (BRET).
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Protocol Outline:
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HEK293T cells are co-transfected with plasmids encoding CRBN fused to NanoLuc® luciferase (donor) and a fluorescently labeled pomalidomide tracer (acceptor).
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Cells are treated with varying concentrations of Cemsidomide.
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The BRET signal is measured. A decrease in the BRET signal indicates that Cemsidomide is displacing the fluorescent tracer from CRBN.
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The IC50 value is determined from the resulting dose-response curve.
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The following diagram illustrates the experimental workflow for the NanoBRET™ assay.
Caption: NanoBRET™ Assay Workflow.
IKZF1/3 Degradation Assay (Nano-Glo® HiBiT Lytic Assay)
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Principle: This assay quantifies the degradation of a target protein by measuring the luminescence of a small HiBiT tag engineered onto the protein.
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Protocol Outline:
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NCI-H929 myeloma cells are engineered to express IKZF1 tagged with the HiBiT peptide.
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Cells are treated with Cemsidomide for various time points and at different concentrations.
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Cells are lysed, and the Nano-Glo® HiBiT Lytic Detection Reagent is added, which contains the LgBiT protein that binds to HiBiT to form a functional NanoLuc® luciferase.
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Luminescence is measured, which is proportional to the amount of remaining HiBiT-tagged IKZF1.
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The percentage of degradation is calculated relative to vehicle-treated control cells.
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Cell Viability Assay (CellTiter-Glo®)
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Principle: This luminescent assay quantifies ATP, an indicator of metabolically active, viable cells.
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Protocol Outline:
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NHL or MM cell lines are seeded in multi-well plates.
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Cells are treated with a dilution series of Cemsidomide or a comparator compound for a specified period (e.g., 96 hours).
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A single reagent, CellTiter-Glo®, is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
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Luminescence is measured using a plate reader.
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The GI50 or IC50 values are calculated from the dose-response curves.
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In Vivo Xenograft Studies
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Principle: To evaluate the anti-tumor efficacy of Cemsidomide in a living organism.
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Protocol Outline:
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Immunocompromised mice are subcutaneously or systemically implanted with human MM or NHL cell lines (e.g., H929, RPMI-8226, KiJK, DL-40).
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Once tumors are established, mice are randomized into treatment and vehicle control groups.
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Cemsidomide is administered orally at various doses and schedules.
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Tumor volume is measured regularly.
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At the end of the study, or at specified time points, tumors and plasma may be collected for pharmacokinetic and pharmacodynamic analysis (e.g., measuring IKZF1/3 degradation).
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Clinical Trial Protocol (NCT04756726)
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Title: A Phase 1/2 Open-Label Multi-Center Study to Characterize the Safety and Tolerability of CFT7455 in Subjects with Relapsed/Refractory Non-Hodgkin's Lymphoma or Multiple Myeloma.
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Design: Open-label, multicenter, Phase 1/2 study with dose escalation and expansion cohorts.
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Population: Patients with relapsed/refractory MM or NHL who have exhausted standard of care therapies.
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Interventions:
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Cemsidomide monotherapy for NHL.
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Cemsidomide in combination with dexamethasone for MM.
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Dosing Schedule: Various dosing schedules have been explored, with a 14 days on/14 days off schedule being investigated in later cohorts.
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Primary Objectives: To characterize the safety and tolerability and to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D).
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Secondary Objectives: To assess anti-tumor activity, pharmacokinetics, and pharmacodynamics.
Conclusion
Cemsidomide (CFT7455) is a promising, highly potent, and selective IKZF1/3 degrader with a well-defined mechanism of action. Preclinical data have demonstrated its superior activity over existing IMiDs, particularly in resistant models. Early clinical data from the ongoing Phase 1/2 trial have shown encouraging efficacy and a manageable safety profile in heavily pre-treated patients with multiple myeloma and non-Hodgkin's lymphoma. The potent anti-tumor and immunomodulatory effects of Cemsidomide position it as a potential cornerstone therapy, both as a single agent and in combination regimens, for these hematologic malignancies. Further clinical development is underway to fully elucidate its therapeutic potential.
